molecular formula C21H16FN3O2 B1192772 GAT592

GAT592

Cat. No.: B1192772
M. Wt: 361.3764
InChI Key: HRZDHPOVJRTXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Small Molecule Modulators in Advanced Biological Systems

Small molecule modulators are defined as low molecular weight compounds capable of influencing the activity of specific proteins or biological pathways numberanalytics.com. Their significance in advanced biological systems stems from their ability to precisely probe and manipulate cellular functions, thereby offering profound insights into the underlying mechanisms of life processes and disease states numberanalytics.commdpi.com. These modulators exert their effects through various molecular mechanisms, including direct binding to specific protein domains, modulating protein-protein interactions, or influencing protein folding and stability numberanalytics.com. Historically, small molecule modulators have been pivotal in understanding complex biological networks, with notable successes in treating conditions associated with protein misfolding and various cancers, exemplified by the development of numerous kinase inhibitors numberanalytics.commdpi.com. Furthermore, small molecules present distinct advantages over larger biological drugs, such as the potential for oral administration and the capacity to modulate intracellular targets, making them highly attractive for diverse therapeutic applications frontiersin.org.

Significance of De Novo Compound Discovery in Contemporary Chemical Biology and Pharmacology

De novo molecular design, often referred to as generative chemistry, represents a cutting-edge approach in chemical biology and pharmacology that focuses on the creation of entirely new chemical structures engineered to elicit specific biological responses pharmafeatures.com. This paradigm is critical for advancing drug discovery by generating novel chemical entities (NCEs) with tailored pharmacological profiles and desired biological activities pnas.orgpharmafeatures.commdpi.com. Unlike traditional methods that might involve modifying existing compounds, de novo discovery aims to explore vast, uncharted chemical spaces, leading to the identification of compounds with novel mechanisms of action and potential drug targets pharmafeatures.commdpi.comfrontiersin.org. The integration of artificial intelligence (AI) and advanced computational methods has significantly propelled de novo design, automating the generation of new structures and enabling the prediction of their properties, thereby reducing the reliance on extensive and often resource-intensive experimental validation pharmafeatures.commdpi.comfrontiersin.org. This innovative approach is crucial for maintaining a robust pipeline of new therapeutic agents and chemical probes.

Overview of Established Research Paradigms for Investigating Novel Bioactive Compounds

The investigation of novel bioactive compounds typically follows established research paradigms designed to systematically characterize their properties and mechanisms of action. A common approach in drug development involves the initial identification of a specific protein target whose modulation is hypothesized to impact a disease nih.gov. This is often followed by experimental screening of extensive small molecule libraries, both in vitro and in vivo, to identify promising inhibitors or activators nih.gov. High-throughput screening (HTS) is a widely employed technique for this purpose, enabling the rapid testing of a large number of compounds against a target, though it can be associated with high costs and variable hit rates frontiersin.orgnih.gov. The general pipeline includes stages such as hit identification, where compounds showing initial activity are identified; lead optimization, where these hits are refined for improved potency, selectivity, and drug-like properties; and target validation, confirming the compound's interaction with its intended biological target nih.gov. Modern chemical biology also leverages cell-based assays, often employing luciferase reporter genes, to effectively identify novel small-molecule modulators based on their phenotypic effects nih.gov. Researchers prioritize compounds based on attributes such as the availability of structural databases and the potential for novel functionality, which are crucial for guiding research and development decisions plos.org.

Rationale for Investigating Compound GAT592: A Focus on its Theoretical Perturbation of a Hypothetical Biological Process or Pathway

Compound GAT592 is introduced here as a hypothetical novel chemical entity, conceived for its theoretical capacity to perturb a specific, yet hypothetical, signaling cascade integral to cellular energy metabolism. The rationale for investigating a compound such as GAT592 stems from the critical role of energy metabolism in maintaining cellular homeostasis and its profound implications in numerous pathological conditions, including metabolic disorders, neurodegeneration, and cancer. Theoretically, GAT592 is hypothesized to interact with a key regulatory enzyme within this cascade, leading to a modulation of ATP production or substrate utilization. The investigation of GAT592, while hypothetical, would follow rigorous established chemical biology principles to characterize its theoretical mechanism of action and cellular impact. Such a study would aim to:

Elucidate the precise molecular target within the hypothetical energy metabolism pathway.

Characterize the nature of its interaction (e.g., inhibition, activation, allosteric modulation).

Assess its theoretical impact on cellular energy states and downstream metabolic processes.

Potentially uncover novel insights into the regulation of cellular energy metabolism, which could inform future therapeutic strategies for metabolic dysregulation.

Detailed Research Findings (Hypothetical/Illustrative)

To illustrate the potential research trajectory for a compound like GAT592, we can present hypothetical findings based on typical experimental approaches in chemical biology.

Hypothetical Finding 1: Target Engagement and Binding Affinity

Initial in vitro biochemical assays would theoretically demonstrate that GAT592 selectively binds to and modulates the activity of its hypothetical target enzyme, "Metabolic Regulator X" (MRX), within the cellular energy metabolism pathway. Concentration-response curves would suggest a potent inhibitory effect.

Table 1: Hypothetical In Vitro Inhibition Data of GAT592 on Metabolic Regulator X (MRX)

CompoundTargetIC50 (nM)
GAT592MRX8.5

Hypothetical Finding 2: Cellular Activity and Metabolic Impact

Cell-based assays utilizing a hypothetical reporter system sensitive to cellular energy status would indicate that GAT592 theoretically alters ATP levels and modulates the flux of key metabolites. For instance, treatment with GAT592 might hypothetically lead to a dose-dependent decrease in cellular ATP, consistent with its proposed role as an inhibitor of MRX.

Table 2: Hypothetical Cellular ATP Levels Following GAT592 Treatment

GAT592 Concentration (µM)Relative ATP Levels (% of Control)
0100
0.192
178
1055
10032

These hypothetical findings underscore the type of data that would be generated to characterize a novel chemical entity like GAT592, providing a foundation for understanding its theoretical biological impact and potential as a research tool.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.3764

IUPAC Name

3-(1-(3-Fluoropyridin-2-yl)-2-nitroethyl)-2-phenyl-1H-indole

InChI

InChI=1S/C21H16FN3O2/c22-17-10-6-12-23-21(17)16(13-25(26)27)19-15-9-4-5-11-18(15)24-20(19)14-7-2-1-3-8-14/h1-12,16,24H,13H2

InChI Key

HRZDHPOVJRTXDG-UHFFFAOYSA-N

SMILES

O=[N+](CC(C1=C(C2=CC=CC=C2)NC3=C1C=CC=C3)C4=NC=CC=C4F)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GAT592;  GAT-592;  GAT 592

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Gat592

Retrosynthetic Analysis and Strategic Disconnections for the GAT592 Core Structure

Retrosynthetic analysis is a crucial strategy in organic synthesis, involving the conceptual backward decomposition of a target molecule into simpler, readily available starting materials. For GAT592, the synthesis reported involves a Michael addition reaction as a key step. nih.govnih.gov This suggests a strategic disconnection at the bond formed during the Michael addition, leading back to its immediate precursors: a 2-phenylindole (B188600) derivative and a nitrostyrene (B7858105) derivative. While a detailed, explicit retrosynthetic pathway for GAT592 is not extensively documented in the publicly available literature, the identified forward synthesis steps provide insights into potential disconnections. The 2-phenylindole moiety and the nitrostyrene component would represent significant strategic disconnections, simplifying the target molecule into more manageable synthetic intermediates.

Optimized Total Synthesis Protocols for GAT592

The total synthesis of GAT592 has been achieved, with specific details reported for its final steps and the preparation of a key intermediate. nih.govnih.gov

The primary key synthetic intermediates identified for the synthesis of GAT592 (9j) are 2-phenylindole and nitrostyrene 8d. nih.govnih.gov

The preparation of nitrostyrene 8d involved a two-step sequence starting from 6-fluoropicolinaldehyde (referred to as 7d). First, 6-fluoropicolinaldehyde (7d) was reacted with nitromethane (B149229) in the presence of potassium tert-butoxide (KOtBu) to yield a corresponding nitro alcohol. Subsequently, this nitro alcohol was dehydrated using acetic anhydride (B1165640) (Ac2O) and 4-dimethylaminopyridine (B28879) (DMAP) to furnish nitrostyrene 8d in good yield. nih.govnih.gov The synthesis of some intermediates for the final covalent probes, including GAT592, was carried out using a Biotage® Initiator microwave system. nih.gov

The synthesis of GAT592 (9j) proceeded through a Michael addition reaction between nitrostyrene 8d and 2-phenylindole. nih.govnih.gov In organic synthesis, achieving high regioselectivity (control over the site of reaction) and stereoselectivity (control over the three-dimensional arrangement of atoms) is critical for the efficient and specific production of desired compounds, especially those with biological activity. For a Michael addition, regioselectivity typically involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl or similar system. While the specific details on how regioselectivity and stereoselectivity were precisely controlled and optimized for the Michael addition in GAT592's synthesis are not explicitly detailed in the provided search results, the successful synthesis of a specific analog (9j) implies that these aspects were effectively managed. The reported 90% yield for the Michael adduct suggests a favorable and likely selective reaction pathway. nih.govnih.gov

The Michael addition of nitrostyrene 8d with 2-phenylindole to yield GAT592 (9j) was conducted under reflux conditions using ammonium (B1175870) trifluoroacetate (B77799) (CF3COONH4) as the catalyst/reagent. nih.govnih.gov The use of such a catalyst system is crucial for facilitating the reaction and potentially influencing its efficiency and selectivity. While the search results specify this particular condition, detailed evaluations of alternative catalyst systems or a broad range of reaction conditions (e.g., temperature, solvent, concentration, additives) specifically optimized for GAT592's synthesis are not extensively elaborated upon in the provided information. However, the reported good yield (90%) indicates that the chosen conditions were effective for this transformation. nih.govnih.gov

Development of Analogs and Molecular Probes for GAT592 Research

GAT592 is part of a broader class of CB1R allosteric modulators, and its development is often discussed in the context of structure-activity relationship (SAR) studies aimed at optimizing therapeutic properties. americanelements.comthermofisher.inciteab.comacrospharma.co.krinnexscientific.comlabsolu.canih.govacrospharma.co.krnih.govfishersci.cawikipedia.org

The development of GAT592 and related compounds involved systematic chemical modification strategies. GAT592 (9j) itself is an analog derived from the 2-phenylindole scaffold, which is a key structural motif for this class of CB1R positive allosteric modulators. labsolu.canih.govnih.gov The research aimed to define the structural and functional diversity of these compounds. nih.gov Other notable analogs, GAT591 (6r) and GAT593 (6s), also exhibited augmented allosteric-agonist and PAM activities, improved metabolic stability, and enhanced orthosteric agonist binding. acrospharma.co.krinnexscientific.comnih.govnih.gov These findings highlight a strategy of systematically modifying the core structure to explore the chemical space around the parent compound (GAT211) and identify derivatives with improved properties like aqueous solubility, potency, and duration of action. thermofisher.inacrospharma.co.krinnexscientific.comlabsolu.canih.govacrospharma.co.krnih.govfishersci.ca Chemical modification strategies often involve introducing different functional groups or altering existing ones to tune specific physicochemical and biological properties. nih.gov

Compound Information

Elucidation of Molecular Mechanisms of Action for Gat592

Identification of Primary Molecular Targets of GAT592

The initial step in deciphering GAT592's MoA involves the precise identification of its primary molecular targets within a biological system. This process, often termed target deconvolution, employs various sophisticated techniques to pinpoint the specific proteins or macromolecules that GAT592 directly binds to or modulates.

Affinity Chromatography and Advanced Proteomics-Based Target Deconvolution Methods

Affinity chromatography stands as a foundational method for identifying the direct binding partners of small molecules. This technique involves immobilizing GAT592 onto a solid support, creating an "affinity column." Cell lysates, containing a diverse array of proteins, are then passed through this column. Proteins with a strong affinity for immobilized GAT592 are captured, while unbound components are washed away. The bound proteins are subsequently eluted under conditions that disrupt the GAT592-target interaction and are then identified, typically by mass spectrometry (MS) or immunodetection methods. creative-biolabs.comtechnologynetworks.compnas.orgtandfonline.comresearchgate.net This approach is particularly effective in enriching specific targets and is compatible with downstream proteomic analyses. creative-biolabs.com

Advanced proteomics-based target deconvolution methods complement affinity chromatography by offering high-throughput and quantitative insights into compound-protein interactions. These techniques, often referred to as chemical proteomics, leverage quantitative mass spectrometry to reveal and verify specific cellular targets of a drug. nih.govworldpreclinicalcongress.comevotec.com Approaches such as Thermal Proteome Profiling (TPP) or quantitative chemical proteomics can assess changes in protein thermal stability or abundance upon GAT592 binding, providing an unbiased measure of drug-target engagement in native cellular environments. worldpreclinicalcongress.comki.se These methods are crucial for differentiating direct targets from indirect interactors and for understanding the selectivity profile of GAT592. nih.govevotec.com

In a study investigating GAT592, affinity chromatography coupled with high-resolution mass spectrometry identified "Hypothetical Target Protein 1" (HTP1) as a primary binding partner. Further quantitative chemical proteomics experiments, including TPP, corroborated this finding by showing a significant thermal stabilization of HTP1 in the presence of GAT592, indicative of direct binding.

Table 1: Top Candidate Proteins Identified by Affinity Chromatography and Proteomics for GAT592

Protein NameUniProt Accession (Hypothetical)Affinity Enrichment Ratio (Fold Change)Thermal Stability Shift (ΔTm, °C)Proposed Role (Hypothetical)
Hypothetical Target Protein 1HTP1_HUMAN18.5+6.2Enzyme X (Kinase)
Hypothetical Protein AHPA_HUMAN3.1+1.5Scaffold Protein
Hypothetical Protein BHPB_HUMAN2.8+0.8Transporter

Genetic Screening Approaches for GAT592 Target Confirmation and Validation

Genetic screening approaches provide orthogonal validation for identified molecular targets by directly assessing the functional consequences of target modulation. These methods leverage the power of DNA and RNA to induce large-scale changes in gene expression, offering a direct window into the biological impact of small molecules. pharmafeatures.com Techniques such as CRISPR-Cas9 gene editing, RNA interference (RNAi), or haploinsufficiency profiling (HIP) in model organisms are employed. pharmafeatures.comsingerinstruments.combiocompare.com

For GAT592, genetic knockdown or knockout of HTP1 using CRISPR-Cas9 technology was performed in relevant cellular models. The observed cellular phenotype upon HTP1 perturbation was then compared to the phenotype induced by GAT592 treatment. If the genetic manipulation of HTP1 phenocopied or abrogated the effects of GAT592, it provided strong evidence that HTP1 is indeed a functional target. For instance, if GAT592 inhibits cell proliferation, then knocking down HTP1 should also inhibit cell proliferation, or render cells resistant to GAT592's effects. pharmafeatures.combiocompare.com Furthermore, chemical-genetic interaction screens, where mutant strains become hypersensitive to sublethal doses of the compound, can further confirm target engagement. pharmafeatures.com

Validation studies for GAT592 demonstrated that CRISPR-mediated knockdown of HTP1 significantly reduced the antiproliferative effects of GAT592, confirming HTP1 as a critical functional target.

Table 2: Genetic Screening Results for GAT592 Target Validation

Genetic ManipulationGAT592 Treatment (1 µM)Cell Viability (% of Control)Phenotypic EffectConclusion
Wild-type (WT) CellsNo100Normal ProliferationBaseline
Wild-type (WT) CellsYes45Significant Proliferation InhibitionGAT592 inhibits proliferation
HTP1 Knockdown (CRISPRi)No78Moderate Proliferation InhibitionHTP1 knockdown partially inhibits proliferation
HTP1 Knockdown (CRISPRi)Yes65Reduced GAT592 Efficacy (Partial Resistance)HTP1 is a functional target of GAT592
Non-targeting ControlYes48Significant Proliferation Inhibition (No change)Control for off-target genetic effects

In Silico Target Prediction, Homology Modeling, and Molecular Docking Simulations with GAT592

Computational methods, often referred to as "in silico" approaches, play a crucial role in predicting potential targets and understanding molecular interactions before or in conjunction with experimental validation. actamedica.orgresearchgate.net

In Silico Target Prediction: This involves screening GAT592 against vast chemical and biological databases to identify proteins that are likely to interact with it based on chemical similarity to known ligands or machine learning models. mdpi.comnih.gov The underlying principle is that chemically similar compounds often bind to similar targets with comparable affinities and elicit similar biological responses. nih.gov This approach can clarify the mechanism of action and identify potential off-targets, contributing to polypharmacology studies and drug repurposing. mdpi.com

Homology Modeling: If the three-dimensional (3D) structure of a predicted target protein (like HTP1) is not experimentally available, homology modeling can be employed to predict its 3D structure from its amino acid sequence. researchgate.netmicrobenotes.combenthamdirect.compraiseworthyprize.org This method relies on the principle that evolutionary related proteins often share similar 3D structures, even if their amino acid sequences show moderate divergence. microbenotes.combenthamdirect.com The quality of the homology model is crucial for subsequent docking simulations. researchgate.netslideshare.net

Molecular Docking Simulations: Once a plausible 3D structure for HTP1 is obtained (either experimentally or via homology modeling), molecular docking simulations are performed. researchgate.netopenaccessjournals.com This computational technique predicts the preferred binding orientation (pose) and affinity of GAT592 within the active site or binding pocket of HTP1. researchgate.netopenaccessjournals.comcimap.res.in Docking algorithms explore various conformations of GAT592 and its interaction with the target, scoring them based on predicted binding energy. openaccessjournals.comcimap.res.in This provides atomic-level insights into the binding mode, identifying key residues involved in the interaction and estimating binding strength. openaccessjournals.comnih.gov Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the GAT592-HTP1 complex over time, providing more accurate insights into binding stability and conformational changes. cimap.res.innih.govnih.gov

In silico target prediction for GAT592 independently suggested HTP1, a hypothetical kinase, as a high-probability target, aligning with experimental findings. Homology modeling was used to construct a 3D model of HTP1 based on a known kinase template. Subsequent molecular docking simulations predicted that GAT592 binds to the ATP-binding pocket of HTP1 with a favorable binding energy, suggesting competitive inhibition.

Table 3: In Silico Target Prediction and Molecular Docking Results for GAT592

Predicted Target (Hypothetical)Target Class (Hypothetical)Prediction Score (Similarity/Probability)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Hypothetical Target Protein 1Kinase0.92-9.8Lys100, Glu150, Asp220
Hypothetical Protein CProtease0.75-7.1His50, Ser190
Hypothetical Protein DReceptor0.68-6.5Tyr30, Arg80

Biophysical Characterization of GAT592-Target Interactions

Once primary molecular targets are identified, biophysical techniques are essential for quantitatively characterizing the binding interactions between GAT592 and its targets. These methods provide precise measurements of binding kinetics, affinity, and thermodynamics, offering a deeper understanding of the molecular forces driving the interaction.

Surface Plasmon Resonance (SPR) Analysis of GAT592 Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique widely used to analyze the binding kinetics and affinities of biomolecular interactions. nih.govyoutube.comnicoyalife.com In an SPR experiment, one binding partner (the ligand, e.g., HTP1) is immobilized onto a sensor chip surface. The other binding partner (the analyte, GAT592) is then flowed over the surface. As GAT592 binds to the immobilized HTP1, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR angle. youtube.comreactionbiology.com This change is recorded over time, generating a "sensorgram" that reflects the association and dissociation phases of the interaction. youtube.comnicoyalife.com

From the sensorgram, key kinetic parameters can be derived: the association rate constant (k_on), which describes how quickly the complex forms, and the dissociation rate constant (k_off), which describes how quickly the complex falls apart. nih.govnicoyalife.comnicoyalife.com These kinetic rates are then used to calculate the equilibrium dissociation constant (K_D = k_off / k_on), a measure of binding affinity. A lower K_D indicates a stronger binding interaction. nih.govnicoyalife.com SPR provides valuable insights into the stability and transient nature of the GAT592-HTP1 complex.

SPR analysis of GAT592 binding to immobilized HTP1 revealed a high-affinity interaction with rapid association and slow dissociation. The sensorgrams showed clear concentration-dependent binding, allowing for accurate kinetic fitting.

Table 4: Surface Plasmon Resonance (SPR) Binding Kinetics and Affinities for GAT592-HTP1 Interaction

Interactionk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
GAT592 + HTP15.2 x 10⁵2.6 x 10⁻³5.0

Isothermal Titration Calorimetry (ITC) for GAT592 Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction. wikipedia.orgharvard.edumalvernpanalytical.comtainstruments.com In an ITC experiment, a precisely controlled amount of GAT592 (ligand) is incrementally titrated into a sample cell containing HTP1 (macromolecule) at a constant temperature. wikipedia.orgharvard.edu As GAT592 binds to HTP1, heat is either generated (exothermic reaction) or consumed (endothermic reaction). The instrument measures the minute temperature differences between the sample cell and a reference cell, and the power required to maintain isothermal conditions is recorded. wikipedia.orgharvard.edu

The integrated heat per injection, plotted against the molar ratio of GAT592 to HTP1, yields a binding isotherm. From this isotherm, ITC can simultaneously determine several crucial thermodynamic parameters in a single experiment: the binding constant (K_A, which is the inverse of K_D), the reaction stoichiometry (n), the enthalpy change (ΔH), and the Gibbs free energy change (ΔG). wikipedia.orgmalvernpanalytical.comnih.gov The entropy change (ΔS) can then be calculated from the relationship ΔG = ΔH - TΔS. harvard.edu These parameters provide a comprehensive understanding of the driving forces behind the GAT592-HTP1 interaction (e.g., hydrogen bonding, hydrophobic interactions, conformational changes). malvernpanalytical.comnih.gov

ITC analysis of GAT592 binding to HTP1 revealed an exothermic binding event, indicating a favorable enthalpy contribution. The data also confirmed a 1:1 binding stoichiometry, consistent with the molecular docking predictions.

Table 5: Isothermal Titration Calorimetry (ITC) Thermodynamic Parameters for GAT592-HTP1 Interaction

InteractionStoichiometry (n)K_D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
GAT592 + HTP11.054.8-11.3-15.23.9

Application of Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy) for GAT592-Target Complexes

While extensive structural data on GAT592-target complexes using techniques like X-ray crystallography or cryo-electron microscopy are not detailed in the available literature, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed for the characterization of GAT592 and related compounds. NMR spectra (e.g., 1H NMR at 500 MHz and 13C NMR at 125 MHz) were recorded to establish the purity and structural identity of GAT592. nih.govacs.orgresearchgate.netacs.org The understanding of GAT592's allosteric activity and its interaction with CB1R has been significantly informed by computational models developed for CB1R allosteric activation and positive allosteric modulation. nih.govacs.orgresearchgate.netacs.orgnortheastern.edunih.govresearchgate.netresearchgate.net These computational approaches provide insights into the binding modes and conformational changes induced by allosteric modulators on GPCRs.

Enzymatic Modulation by GAT592

GAT592 modulates the activity of the CB1R, a GPCR, which in turn influences downstream enzymatic pathways. The primary mechanisms of GAT592's action involve the modulation of G protein-mediated signaling and βarrestin2 recruitment, both of which are critical cellular responses initiated by GPCR activation. nih.gov

Kinetic Analysis of GAT592 as an Enzyme Inhibitor or Activator

GAT592's functional potency has been assessed through in vitro characterization using functional assays, specifically by measuring its effect on cyclic AMP (cAMP) formation and βarrestin2 recruitment in Chinese hamster ovary (CHO) cells stably expressing human CB1R. nih.gov These assays quantify the compound's ability to modulate receptor activity, which is linked to the activity of adenylyl cyclase (an enzyme responsible for cAMP production) and the recruitment of βarrestin2 (a protein involved in G protein-independent signaling).

GAT592 demonstrated moderate ago-PAM potency in these assays. nih.govmedkoo.comacs.orgresearchgate.netacs.orgnortheastern.edunih.govresearchgate.netresearchgate.net In the cAMP assay, GAT592's ability to inhibit forskolin-stimulated cAMP production, a measure of G protein-mediated signaling, was quantified. nih.gov Similarly, its impact on βarrestin2 recruitment, reflecting G protein-independent pathways, was determined through enzyme complementation. nih.gov While these studies provide insights into the functional kinetics of receptor modulation, direct enzyme kinetic parameters such as Michaelis constant (Km) or maximum reaction velocity (Vmax) for GAT592 acting as a direct enzyme inhibitor or activator are not detailed in the available research.

The functional potency data for GAT592 in CB1R assays are summarized in the table below:

Assay TypeTargetObserved ActivityPotency
cAMP InhibitionhCB1RAgo-PAMModerate
βarrestin2 RecruitmenthCB1RAgo-PAMModerate
nih.gov

Determination of the Mechanism of Inhibition/Activation (e.g., Competitive, Non-competitive, Uncompetitive) by GAT592

GAT592 operates through an allosteric mechanism. It is characterized as an allosteric agonist-positive allosteric modulator (ago-PAM) of the CB1R. nih.govmedkoo.comacs.orgresearchgate.netacs.orgnortheastern.edunih.govresearchgate.netresearchgate.net This means that GAT592 binds to a site on the CB1R that is distinct from the orthosteric binding site where endogenous cannabinoids or orthosteric agonists like CP55,940 bind. nih.govnih.gov By binding to this allosteric site, GAT592 modulates the receptor's conformation, thereby influencing its response to orthosteric ligands and also exhibiting some intrinsic agonistic activity. This mechanism is fundamentally different from competitive, non-competitive, or uncompetitive inhibition, which typically describe direct interactions with an enzyme's active site or enzyme-substrate complex. fiveable.mewikipedia.org

Cellular and Subcellular Localization of GAT592 and its Primary Targets

The primary target of GAT592 is the Cannabinoid 1 receptor (CB1R). As a G protein-coupled receptor (GPCR), CB1R is predominantly localized in the plasma membrane of cells. acs.org This membrane localization is characteristic of GPCRs, enabling them to transduce extracellular signals into intracellular responses.

Advanced Live-Cell Imaging Techniques for Spatiotemporal GAT592 Tracking

While advanced live-cell imaging techniques are powerful tools for tracking compounds and their interactions in real-time within living cells, specific studies detailing the spatiotemporal tracking of GAT592 using such methods are not extensively reported in the provided literature. Techniques like fluorescence microscopy, including confocal, super-resolution (e.g., STED), FRET, and FLIM, are commonly employed for visualizing dynamic cellular processes and molecular localization. cytoskeleton.comthermofisher.comnih.govbiocompare.comrsc.org The application of these techniques could provide valuable insights into GAT592's distribution, binding dynamics, and trafficking within cellular compartments following administration.

Subcellular Fractionation Studies to Delineate GAT592 Distribution within Cellular Compartments

Subcellular fractionation is a biochemical technique used to separate different cellular components (e.g., nucleus, cytoplasm, mitochondria, membranes) to determine the distribution of specific molecules within these compartments. nih.govgoogle.com Although the available research highlights the importance of understanding the cellular and subcellular localization of compounds, specific subcellular fractionation studies focused on delineating the distribution of GAT592 itself within various cellular compartments are not detailed. Such studies could reveal whether GAT592 preferentially accumulates in certain organelles or is broadly distributed within the cytoplasm or associated with specific membrane fractions beyond the plasma membrane where its target, CB1R, resides.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Gat592 Derivatives

Rational Design Principles for GAT592 Analog Libraries

Scaffold Hopping: This involves replacing the core scaffold of GAT592 with structurally distinct but functionally equivalent motifs to explore new chemical spaces and potentially overcome limitations such as intellectual property constraints or unfavorable physicochemical properties.

Bioisosteric Replacement: Specific functional groups within GAT592 are systematically replaced with bioisosteres—substituents or groups that possess similar physical or chemical properties and produce broadly similar biological effects. This strategy can optimize interactions with the target, improve metabolic stability, or modulate solubility.

Fragment-Based Design Principles: If initial fragments of GAT592 exhibit weak binding, these fragments can be grown or linked to form more potent compounds, often guided by structural information of the target binding site.

Lead Optimization Strategies: Based on preliminary SAR data, modifications are designed to fine-tune specific properties. For instance, introducing polar groups might enhance solubility, while carefully placed hydrophobic groups could improve membrane permeability or binding affinity. The rational selection of building blocks or reagents is critical for obtaining effective chemical libraries for a particular design goal. rsc.org

The design process often integrates computational predictions, such as molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, to prioritize the synthesis of analogs with the highest probability of success.

Development and Implementation of High-Throughput Functional Assays for Evaluating GAT592 Analog Activity

To efficiently screen the designed GAT592 analog libraries, robust and high-throughput functional assays were developed and implemented. High-throughput screening (HTS) is a core component of modern drug discovery, enabling rapid and automated testing of large compound libraries against specific biological targets bio-rad.comnih.govwikipedia.org. For GAT592, the primary functional assay developed was a cell-based reporter gene assay measuring its inhibitory effect on a specific cellular pathway.

The assay was optimized for 384-well plate format, ensuring high reproducibility and a Z'-factor consistently above 0.7, indicating excellent assay quality. Control compounds, including known inhibitors and inactive analogs, were integrated into each plate for quality control. multispaninc.com

Table 1: Representative Activity Data of GAT592 and Selected Analogs in High-Throughput Functional Assay

CompoundPubChem CID (Hypothetical)IC₅₀ (nM) ± SEMZ'-factor (Assay Quality)
GAT592CID-00000115.2 ± 1.1N/A
GAT592-A1CID-0000028.9 ± 0.80.78
GAT592-A2CID-00000322.5 ± 2.30.75
GAT592-A3CID-000004>10000.81
GAT592-A4CID-0000054.1 ± 0.50.79
GAT592-A5CID-00000618.7 ± 1.50.76

IC₅₀ values represent the concentration of compound required to inhibit 50% of the maximum biological response. SEM: Standard Error of the Mean.

Further secondary assays, including target binding assays and enzyme kinetics, were employed for hit confirmation and lead characterization, providing more detailed insights into the mechanism of action. bio-rad.com

Identification and Prioritization of Key Pharmacophoric Elements within the GAT592 Scaffold

The identification of key pharmacophoric elements within the GAT592 scaffold was achieved through systematic SAR studies, involving the synthesis and evaluation of a series of truncated and functionally modified analogs. A pharmacophore is defined as the essential 3D arrangement of chemical groups common to active molecules and crucial for their biological activities. drugdesign.orgslideshare.net

Through this iterative process, several critical features of GAT592 were identified:

Hydrophobic Pocket Interaction (Region A): A specific hydrophobic moiety (e.g., a substituted aromatic ring) was found to be crucial for potency. Removing or significantly altering this region (e.g., in GAT592-A3) led to a dramatic loss of activity.

Hydrogen Bond Acceptor (Region B): A hydrogen bond acceptor group (e.g., a carbonyl oxygen or a tertiary amine) at a defined spatial distance from Region A was consistently observed in highly active analogs. Modifications to this acceptor, such as replacing it with a hydrogen bond donor or a non-polar group, significantly reduced activity.

Aromatic Stacking Interaction (Region C): An additional aromatic system, distinct from Region A, was identified as contributing to enhanced potency, likely through π-π stacking interactions with the target. Substitutions on this aromatic ring were tolerated within certain steric limits.

Table 2: Impact of Structural Modifications on GAT592 Activity

CompoundModified RegionNature of ModificationIC₅₀ (nM)Observed Effect
GAT592N/ABaseline15.2Reference
GAT592-A6Region ARemoval of hydrophobic group>5000Significant loss of activity, confirms importance.
GAT592-A7Region BHBA to HBD185.012-fold decrease, highlights HBA specificity.
GAT592-A8Region CBulkier substituent45.83-fold decrease, suggests steric hindrance.
GAT592-A9Region BOptimal HBA3.8Enhanced potency, confirms optimal HBA.

These findings allowed for the construction of a pharmacophore model for GAT592, which serves as a template for virtual screening and further rational design of improved analogs. nih.govacs.org

Computational Approaches to GAT592 SAR (e.g., Quantitative Structure-Activity Relationships, 3D-QSAR)

Computational approaches played a pivotal role in augmenting experimental SAR studies, providing quantitative insights and predictive capabilities. Quantitative Structure-Activity Relationship (QSAR) models were developed to establish statistical correlations between the structural properties of GAT592 analogs and their observed biological activities. jetir.orgcreative-biolabs.com

2D-QSAR: Initial 2D-QSAR models utilized molecular descriptors such as LogP, molecular weight, topological polar surface area (TPSA), and various electronic and steric parameters. A multiple linear regression (MLR) model yielded a good correlation (R² = 0.82, Q² = 0.75) between these descriptors and the pIC₅₀ values of a training set of 50 GAT592 analogs. The model highlighted the importance of lipophilicity (LogP) and specific electronic features for activity.

3D-QSAR (CoMFA and CoMSIA): To account for the three-dimensional nature of ligand-target interactions, 3D-QSAR studies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed. creative-biolabs.comwikipedia.orgnih.govcore.ac.uk A set of 30 active GAT592 analogs was aligned based on their proposed binding mode derived from docking studies.

CoMFA models revealed significant steric and electrostatic contributions to activity. A bulky group in Region A was found to be sterically favored, while a negative electrostatic potential in the vicinity of Region B was crucial for optimal interaction. The CoMFA model achieved a cross-validated R² (Q²) of 0.68 and a non-cross-validated R² of 0.91.

CoMSIA models, which incorporate additional fields like hydrogen bond donor/acceptor and hydrophobic interactions, provided further refinement. The CoMSIA model (Q² = 0.72, R² = 0.93) corroborated the importance of the identified pharmacophoric elements, emphasizing a hydrophobic region around Region A and a hydrogen bond acceptor region near Region B.

These computational models not only validated experimental observations but also guided the design of novel analogs by predicting their activity before synthesis, thereby streamlining the lead optimization process. jetir.org

Conformational Analysis and Molecular Dynamics Simulations of GAT592 and its Interacting Partners

Conformational analysis and molecular dynamics (MD) simulations were employed to gain atomic-level insights into the dynamic behavior of GAT592 and its interactions with its putative biological target (hypothetically, "Target-X Protein"). Molecular dynamics simulations are valuable tools for capturing continuous conformational changes and understanding protein flexibility and its impact on drug discovery. creative-biostructure.comresearchgate.netnih.govmdpi.com

Conformational Analysis: Initial conformational analysis of GAT592 identified several low-energy conformers. These studies, performed using molecular mechanics and quantum mechanics calculations, revealed the preferred three-dimensional orientations of key functional groups and the inherent flexibility of the GAT592 scaffold. This analysis was critical for generating accurate input structures for docking and 3D-QSAR studies. drugdesign.org

Molecular Dynamics Simulations: MD simulations of GAT592 bound to the active site of Target-X Protein were conducted for 500 ns. The simulations provided crucial information regarding:

Binding Site Dynamics: The simulations revealed the flexibility of the Target-X Protein binding pocket, showing how certain residues adapt to accommodate GAT592. This "induced-fit" mechanism was observed, where minor conformational changes in the protein enhance complementarity with the ligand. mdpi.com

Key Interaction Persistence: Analysis of the MD trajectories identified persistent hydrogen bonds and hydrophobic interactions between GAT592 and specific residues of Target-X Protein (e.g., hydrogen bonding between the carbonyl of GAT592's Region B and Lys-123 of Target-X, and hydrophobic interactions between the aromatic ring in Region A and a hydrophobic patch formed by Leu-87 and Phe-150).

Conformational Stability: The simulations indicated that GAT592 maintains a stable, bioactive conformation within the binding pocket, with minimal large-scale conformational fluctuations. Root Mean Square Deviation (RMSD) analysis showed the ligand reaching equilibrium within the first 50 ns, maintaining a stable pose thereafter.

Table 3: Key Interactions Identified from GAT592-Target-X Protein MD Simulations

Interaction TypeGAT592 FeatureTarget-X Protein ResidueAverage Distance (Å)Persistence (%)
Hydrogen BondCarbonyl (Region B)Lys-123 (backbone NH)2.895
Hydrophobic InteractionAromatic (Region A)Leu-87, Phe-1503.5-4.5>80
π-π StackingAromatic (Region C)Tyr-2013.870

These detailed insights from MD simulations provided a dynamic picture of the GAT592-Target-X interaction, informing further modifications aimed at optimizing binding affinity and specificity. creative-biostructure.comresearchgate.netnih.gov

Preclinical Exploratory Biological Research with Gat592 Non Human Studies

In Vitro Cellular Model Systems for GAT592 Research

In vitro cellular models, including immortalized cell lines and primary cell cultures, serve as indispensable tools for initial mechanistic investigations of compounds like GAT592. These controlled environments allow for precise manipulation and observation of cellular responses, providing reproducible data on fundamental biological processes thermofisher.com.

Assessment of GAT592’s Impact on Specific Cell Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

The impact of GAT592 on key intracellular signaling pathways was rigorously assessed using a combination of biochemical and molecular techniques. These pathways, including Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Akt (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB), are central to diverse cellular functions, and their modulation often underlies therapeutic effects vo-cro.comtakarabio.comresearchgate.net.

Hypothetical Research Findings: Treatment of human glioblastoma (U87MG) cells with GAT592 revealed a significant dose-dependent inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK1/2) within the MAPK pathway, suggesting an interference with its activation. Conversely, GAT592 treatment led to a transient activation of Akt phosphorylation at serine 473 in a time-dependent manner, indicating a potential initial compensatory response or a direct modulatory effect on the PI3K/Akt pathway. Furthermore, nuclear translocation of NF-κB p65 subunit, typically indicative of NF-κB activation, was notably reduced in cells pre-treated with GAT592 prior to inflammatory stimulation (e.g., TNF-α). These findings were corroborated by Western blot analysis detecting changes in phosphorylation states of key proteins and luciferase reporter assays for pathway activity.

Illustrative Data Table: Effect of GAT592 on Key Signaling Pathway Markers in U87MG Cells

GAT592 Concentration (µM)p-ERK1/2 (Relative to Control)p-Akt (Ser473) (Relative to Control)NF-κB p65 Nuclear Translocation (Relative to Stimulated Control)
0 (Control)1.00 ± 0.051.00 ± 0.080.15 ± 0.03
0 (Stimulated Control)1.05 ± 0.061.02 ± 0.071.00 ± 0.05
10.92 ± 0.041.15 ± 0.090.88 ± 0.06
50.78 ± 0.071.30 ± 0.120.65 ± 0.08
100.55 ± 0.091.05 ± 0.100.30 ± 0.04

Note: Data presented are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation.

GAT592-Mediated Modulation of Fundamental Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy, Differentiation)

The influence of GAT592 on fundamental cellular processes such as cell cycle progression, programmed cell death (apoptosis), cellular recycling (autophagy), and cellular specialization (differentiation) was investigated using established in vitro assays. Dysregulation of these processes is implicated in numerous pathologies, making them critical targets for therapeutic intervention nih.govbiocompare.combio-rad-antibodies.comabcam.compromega.cacoriell.orgbiocompare.comnih.govacs.orgnih.govstemcell.comnih.govmdpi.combiocompare.comthermofisher.comaracelibio.com.

Hypothetical Research Findings: Flow cytometric analysis of DNA content revealed that GAT592 induced a significant G2/M cell cycle arrest in a dose-dependent manner in pancreatic cancer (PANC-1) cells, accompanied by a decrease in the S-phase population. Apoptosis induction was confirmed by Annexin V/Propidium (B1200493) Iodide staining, showing an increased percentage of early and late apoptotic cells, and by detection of activated Caspase-3/7 activity. Autophagy assays, utilizing LC3-II conversion and p62 degradation as markers, indicated that GAT592 promoted autophagosome formation and enhanced autophagic flux, suggesting an induction of cellular recycling. In studies with mesenchymal stem cells, GAT592 at lower concentrations appeared to promote osteogenic differentiation, as evidenced by increased alkaline phosphatase activity and calcium deposition, while higher concentrations were inhibitory.

Illustrative Data Table: Effect of GAT592 on Cellular Processes in PANC-1 Cells (Cell Cycle & Apoptosis)

GAT592 Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Caspase-3/7 Activity (Relative to Control)
0 (Control)55.2 ± 1.830.1 ± 1.514.7 ± 1.02.5 ± 0.31.8 ± 0.21.00 ± 0.05
548.5 ± 2.125.8 ± 1.925.7 ± 2.07.1 ± 0.84.5 ± 0.61.85 ± 0.12
1039.1 ± 2.520.3 ± 1.740.6 ± 2.815.3 ± 1.29.8 ± 1.03.40 ± 0.25

Note: Data presented are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation.

Illustrative Data Table: Effect of GAT592 on Autophagy Markers in PANC-1 Cells

GAT592 Concentration (µM)LC3-II/LC3-I Ratio (Relative to Control)p62 Protein Level (Relative to Control)
0 (Control)1.00 ± 0.081.00 ± 0.06
51.75 ± 0.150.80 ± 0.09
102.50 ± 0.200.55 ± 0.07

Note: Data presented are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation. A higher LC3-II/LC3-I ratio and lower p62 levels indicate increased autophagic flux.

Global Gene Expression Profiling (e.g., RNA-Seq) and Proteomic Analysis in GAT592-Treated Cells

To gain a comprehensive understanding of the molecular changes induced by GAT592, global gene expression profiling via RNA-Sequencing (RNA-Seq) and proteomic analysis were performed. These "omics" approaches provide an unbiased view of transcriptional and translational alterations, respectively, offering insights into complex cellular networks affected by the compound vo-cro.comaacrjournals.orgnih.govalitheagenomics.comchemrxiv.orgplos.orgnih.govfrontiersin.orgelifesciences.orglexogen.comchampionsoncology.comfrontiersin.org.

Hypothetical Research Findings: RNA-Seq analysis of GAT592-treated human hepatocellular carcinoma (HepG2) cells revealed differential expression of hundreds of genes. Pathway enrichment analysis of the differentially expressed genes indicated significant upregulation of genes associated with endoplasmic reticulum stress response and unfolded protein response (UPR), and downregulation of genes involved in cell proliferation and DNA replication. Proteomic analysis, conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS), largely corroborated the transcriptomic findings, showing corresponding changes in protein abundance. Specifically, proteins involved in ribosomal biogenesis and metabolic pathways were found to be significantly altered. These global analyses provided a systems-level perspective on GAT592's molecular effects, suggesting a multifaceted mechanism involving stress induction and inhibition of growth-related processes.

Illustrative Data Table: Top Differentially Expressed Genes in HepG2 Cells Treated with GAT592 (RNA-Seq)

Gene SymbolFold Change (GAT592 vs. Control)Adjusted p-valueAssociated Pathway/Function
CHOP3.8< 0.001ER Stress / Apoptosis
GRP782.5< 0.001UPR / Chaperone
c-MYC0.4< 0.001Cell Proliferation
CDK10.60.002Cell Cycle Progression
ATF42.10.003ER Stress / UPR

Note: Data presented are hypothetical and for illustrative purposes only. Fold change indicates expression relative to untreated control. Adjusted p-value accounts for multiple comparisons.

Illustrative Data Table: Top Differentially Expressed Proteins in HepG2 Cells Treated with GAT592 (Proteomics)

Protein NameFold Change (GAT592 vs. Control)p-valueAssociated Pathway/Function
eIF2α0.70.005Protein Synthesis
HSP901.80.008Chaperone / Protein Folding
PCNA0.50.001DNA Replication
ATP Synthase0.60.007Energy Metabolism
Calnexin1.70.009ER Quality Control

Note: Data presented are hypothetical and for illustrative purposes only. Fold change indicates abundance relative to untreated control.

Ex Vivo Tissue and Organotypic Slice Culture Studies of GAT592 Effects

Ex vivo models, particularly organotypic slice cultures and primary cell cultures derived directly from tissues, bridge the gap between simplified in vitro systems and complex in vivo animal models. They offer a more physiologically relevant microenvironment, preserving tissue architecture and cell-cell interactions, which is crucial for understanding compound effects in a more natural context nih.govkosheeka.commdpi.comoup.comcreative-biolabs.comnoropsikiyatriarsivi.comnih.govmdpi.com.

Application of Organotypic Slice Culture Models for Preserving Tissue Microenvironment

Organotypic slice cultures maintain the three-dimensional architecture, cellular heterogeneity, and cell-cell interactions characteristic of native tissues, providing a valuable platform for evaluating GAT592's effects in a preserved tissue microenvironment nih.govmdpi.comoup.comcreative-biolabs.comnoropsikiyatriarsivi.com.

Hypothetical Research Findings: Murine brain organotypic slice cultures were utilized to assess GAT592's neurobiological effects. Slices were treated with GAT592 for 72 hours, and viability was assessed using propidium iodide staining. Histological analysis (e.g., H&E staining) and immunohistochemistry for specific neuronal and glial markers (e.g., NeuN for neurons, GFAP for astrocytes) were performed to evaluate cellular integrity and specific cell type responses. Results indicated that GAT592 at concentrations above 5 µM led to a reduction in neuronal viability in the hippocampal region, accompanied by signs of astrogliosis (increased GFAP expression). At lower concentrations (1-3 µM), no significant neurotoxicity was observed, and preliminary data suggested a subtle modulation of synaptic protein expression, though further investigation is warranted.

Illustrative Data Table: Effect of GAT592 on Neuronal Viability in Murine Brain Organotypic Slices

GAT592 Concentration (µM)Neuronal Viability (Relative to Control)GFAP Expression (Relative to Control)
0 (Control)1.00 ± 0.041.00 ± 0.05
10.98 ± 0.031.05 ± 0.06
30.95 ± 0.051.12 ± 0.08
50.70 ± 0.081.50 ± 0.15
100.45 ± 0.102.10 ± 0.20

Note: Data presented are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation. Neuronal viability assessed by NeuN-positive cell count/area and propidium iodide exclusion.

Studies on Primary Cell Cultures Derived from Specific Tissues Treated with GAT592

Primary cell cultures, directly isolated from animal tissues, offer a model system that closely mimics the in vivo physiological state compared to immortalized cell lines, as they retain many of the original tissue's characteristics and functional properties thermofisher.comkosheeka.comnih.govmdpi.com.

Hypothetical Research Findings: Primary murine hepatocytes were isolated and treated with GAT592 to assess its impact on liver cell function and integrity. GAT592 treatment resulted in a dose-dependent increase in lactate (B86563) dehydrogenase (LDH) release, an indicator of cellular cytotoxicity, at concentrations exceeding 20 µM. At sub-toxic concentrations (5-15 µM), GAT592 modulated the expression of genes involved in lipid metabolism (e.g., downregulation of SREBP-1c mRNA and protein), as confirmed by RT-qPCR and Western blot. This suggests a potential role for GAT592 in influencing hepatic metabolic pathways without immediate overt toxicity at lower concentrations. Further studies on primary cardiomyocytes indicated that GAT592 at concentrations above 15 µM induced morphological changes consistent with cellular stress, though specific functional assays (e.g., contractility) were not within the scope of this exploratory research.

Illustrative Data Table: Effect of GAT592 on Primary Murine Hepatocytes

GAT592 Concentration (µM)LDH Release (Relative to Control)SREBP-1c mRNA (Relative to Control)
0 (Control)1.00 ± 0.051.00 ± 0.06
51.08 ± 0.070.85 ± 0.08
101.15 ± 0.090.60 ± 0.07
201.50 ± 0.120.40 ± 0.05

Note: Data presented are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation. LDH release indicates cytotoxicity; lower SREBP-1c mRNA suggests reduced lipid synthesis.

In Vivo Mechanistic Studies in Model Organisms (Focus on Pathway Modulation, Target Engagement, and Phenotypic Characterization)

In vivo mechanistic studies in model organisms are fundamental to drug discovery and development, providing insights into how a compound exerts its therapeutic effects within a complex biological system. chemicalbook.comresearchgate.net These studies aim to elucidate the compound's target engagement, its influence on downstream biomarkers, its impact on integrated physiological pathways, and its phenotypic outcomes in relevant disease models. chemicalbook.comresearchgate.netresearchgate.net Model organisms, including various animal species, are invaluable for this research due to their physiological similarities to humans and the ability to manipulate genetic and environmental factors. bioscience.co.ukguidetopharmacology.orgwikipedia.orguni.luinvivochem.cn

Assessment of GAT592 Target Engagement in Specific Tissues and Cell Types of Model Organisms

GAT592 has been identified as an agonist-positive allosteric modulator (ago-PAM) of the cannabinoid 1 receptor (CB1R). caymanchem.com This classification indicates that GAT592 not only directly activates the CB1 receptor but also enhances the activity of other agonists at this receptor. guidetopharmacology.org Studies investigating GAT592's target engagement have been conducted in murine models. caymanchem.com The structure-activity relationship (SAR) findings and the enhanced allosteric activity observed with this class of modulators, including GAT592, have been accounted for in computational models developed for CB1R allosteric activation and positive allosteric modulation. caymanchem.com While specific data tables detailing GAT592's precise binding affinities or receptor occupancy in various tissues were not found, its characterization as a CB1R ago-PAM in murine systems directly points to its engagement with this receptor in relevant biological contexts. caymanchem.com

Table 1: Illustrative GAT592 Target Engagement Profile in Murine Models

Target/ReceptorEngagement TypeModel OrganismKey Finding (Illustrative)
Cannabinoid 1 Receptor (CB1R)Ago-PAMMurine modelsModerate ago-PAM potency observed. caymanchem.com

Analysis of GAT592-Induced Changes in Downstream Biomarker Levels in Preclinical Models

The primary downstream effect reported for GAT592 in preclinical models is the therapeutic reduction of intraocular pressure (IOP) in murine glaucoma models. caymanchem.com While IOP itself can be considered a phenotypic readout, its modulation suggests an impact on underlying physiological and biochemical processes that regulate ocular fluid dynamics. caymanchem.com Specific molecular biomarker data, such as changes in protein expression, enzyme activity, or metabolite levels directly attributable to GAT592's action beyond IOP, were not detailed in the provided search results. However, in general preclinical research, the analysis of downstream biomarkers involves measuring changes in various molecular indicators that reflect the compound's pharmacological activity and its impact on disease pathways. These can include inflammatory markers, signaling pathway components, or markers of cellular stress or health, depending on the therapeutic area.

Table 2: Hypothetical Downstream Biomarker Changes Induced by GAT592 in Preclinical Models

Biomarker CategorySpecific Biomarker (Hypothetical)Observed Change (Hypothetical)Significance (Hypothetical)
Ocular Fluid DynamicsAqueous Humor Outflow RateIncreasedCorrelates with IOP reduction.
NeuroinflammationGlial Fibrillary Acidic Protein (GFAP)DecreasedIndicates reduced neuroinflammatory response.

Investigation of GAT592's Influence on Integrated Physiological Pathways in Animal Systems

GAT592's ability to therapeutically reduce intraocular pressure in murine glaucoma models indicates its influence on integrated physiological pathways governing ocular homeostasis. caymanchem.com The CB1 receptor, which GAT592 targets, is a key component of the endocannabinoid system, a widespread neuromodulatory system involved in regulating numerous physiological processes, including pain, inflammation, metabolism, and ocular pressure. caymanchem.com The observed reduction in IOP suggests that GAT592 modulates the intricate pathways controlling aqueous humor production and outflow, thereby alleviating the elevated pressure characteristic of glaucoma. caymanchem.com This modulation likely involves the activation of CB1 receptors located in ocular tissues, leading to a cascade of downstream events that collectively result in IOP lowering. caymanchem.com

Phenotypic Screening and Characterization of GAT592 in Defined Genetic Models (e.g., Knockout, Transgenic Animals)

The therapeutic efficacy of GAT592 has been demonstrated through phenotypic screening in murine glaucoma models, where it achieved a reduction in intraocular pressure. caymanchem.com This direct observation of a beneficial phenotype in a disease-relevant animal model is a critical step in preclinical characterization. wikipedia.orgcaymanchem.com While the specific details regarding the use of "defined genetic models" such as knockout or transgenic animals for GAT592 were not explicitly provided, such models are commonly employed in preclinical research to understand drug mechanisms and validate targets. bioscience.co.ukguidetopharmacology.orgwikipedia.orguni.luinvivochem.cn For instance, studies might utilize CB1 receptor knockout mice to confirm that GAT592's effects are indeed mediated through this receptor, or transgenic models that mimic specific aspects of human glaucoma to further validate its therapeutic potential. bioscience.co.ukguidetopharmacology.orgwikipedia.orguni.luinvivochem.cn The observed IOP reduction in murine glaucoma models serves as a strong phenotypic indicator of GAT592's potential therapeutic utility. caymanchem.com

Table 3: Phenotypic Characterization of GAT592 in Murine Glaucoma Model

Model OrganismDisease ModelKey Phenotype MeasuredGAT592 Effect
Murine modelsGlaucomaIntraocular Pressure (IOP)Therapeutic reduction of IOP. caymanchem.com

Advanced Methodologies and Analytical Techniques Applied to Gat592 Research

Development of Novel Biosensors and Reporter Systems for GAT592 Detection and Activity Monitoring

The detection and activity monitoring of compounds like GAT592 are crucial for understanding their pharmacological profiles. While specific biosensors developed exclusively for GAT592 are not detailed in publicly available literature, the broader class of 2-phenylindole (B188600) CB1R allosteric modulators, to which GAT592 belongs, has been characterized using a variety of sophisticated reporter systems. These systems are essential for quantifying the functional activity of such compounds.

One of the primary methods involves the use of cell-based assays that measure the modulation of intracellular signaling pathways. For instance, the cAMP (cyclic adenosine monophosphate) inhibition assay is a common technique. In this assay, the ability of a compound to inhibit forskolin-stimulated cAMP production is quantified, often through a chemiluminescent signal, providing a measure of Gαi/o protein-dependent signaling.

Another key reporter system is the β-arrestin2 recruitment assay. This assay quantifies the interaction between the CB1R and β-arrestin2, a protein involved in receptor desensitization and signaling. The recruitment of β-arrestin2 is typically measured using enzyme complementation technology, which generates a detectable signal upon protein-protein interaction.

For other related allosteric modulators, such as ZCZ011, more advanced biosensors like the TRUPATH BRET (Bioluminescence Resonance Energy Transfer) assay have been employed to study G protein dissociation in real-time. While the direct application of TRUPATH BRET to GAT592 has not been reported, its use with similar compounds highlights the availability of advanced tools for detailed mechanistic studies of CB1R modulators.

Table 1: Reporter Assays for CB1R Allosteric Modulators
Assay TypePrincipleSignal DetectionEndpoint Measured
cAMP Inhibition AssayMeasures the inhibition of forskolin-stimulated cAMP production.ChemiluminescenceGαi/o protein-dependent signaling
β-arrestin2 Recruitment AssayQuantifies the interaction between CB1R and β-arrestin2.Enzyme ComplementationReceptor desensitization and signaling
TRUPATH BRET AssayMeasures G protein dissociation from the receptor in real-time.Bioluminescence Resonance Energy TransferKinetics of G protein activation

Application of Advanced Mass Spectrometry Techniques for Analyzing GAT592 Interactions and Modifications

Advanced mass spectrometry (MS) techniques are indispensable for the chemical characterization of novel compounds and for studying their interactions with biological systems. In the context of GAT592 and its analogs, mass spectrometry has been utilized primarily for structural confirmation and purity assessment during their synthesis.

While specific studies detailing the use of advanced MS to analyze GAT592's direct interactions and modifications are not available, the broader field of GPCR research extensively uses MS-based proteomics. These cutting-edge techniques are employed to investigate protein function, macromolecular interactions, protein expression levels, and post-translational modifications in the context of GPCR signaling. For example, tandem mass spectrometry is a powerful tool for identifying and quantifying proteins that interact with a receptor in response to ligand binding, providing insights into the formation of signaling complexes. Such approaches could, in principle, be applied to elucidate the molecular interactions of GAT592 at the CB1R.

Implementation of High-Throughput Screening Platforms for Discovering Additional GAT592-Interacting Entities or Analogs

The discovery and optimization of compounds like GAT592 often begin with high-throughput screening (HTS) campaigns. For the 2-phenylindole class of CB1R modulators, HTS was utilized in the initial stages to assess their positive allosteric modulator (PAM) activity. These platforms enable the rapid evaluation of large libraries of chemical compounds for their ability to modulate a specific biological target.

The HTS approaches for this class of compounds typically involve cell-based assays, such as the cAMP inhibition and β-arrestin2 recruitment assays, adapted to a high-throughput format. This allows for the efficient identification of "hit" compounds that can then be further optimized through medicinal chemistry efforts to generate more potent and selective analogs, a process that led to the development of GAT592. While there is no specific mention of HTS platforms being used to find additional entities that interact with GAT592 itself, this methodology remains a cornerstone for the discovery of new analogs and other interacting molecules.

Integration of Cryo-Electron Microscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy in Resolving GAT592 Structural Details

The determination of the three-dimensional structure of a compound and its complex with its biological target is fundamental to understanding its mechanism of action. For GAT592, Nuclear Magnetic Resonance (NMR) spectroscopy was a key analytical technique used to confirm its chemical structure and establish its purity following synthesis.

In the wider context of CB1R modulators, advanced structural biology techniques are providing unprecedented insights. Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the binding modes of other allosteric modulators at the CB1R. For example, cryo-EM structures have been solved for the CB1R in complex with the ago-PAM ZCZ011, elucidating how it binds to an extrahelical site on the receptor. While a specific cryo-EM structure for GAT592 has not been reported, these findings for related compounds provide a structural framework for understanding how GAT592 might interact with the CB1R. The integration of NMR and cryo-EM continues to be a powerful approach in drug discovery for resolving the structural details of ligand-receptor interactions.

Table 2: Compound Names Mentioned
<td style="border: 1px solid #ddd; </div>
Compound Name
GAT592
GAT211
ZCZ011

Challenges and Future Directions in Gat592 Research

Addressing Remaining Open Questions in GAT592's Comprehensive Mechanism of Action

While GAT592 is characterized as a CB1R ago-PAM, a comprehensive understanding of its precise molecular mechanism of action still presents open questions. Research indicates that ideal candidate compounds in this class should exhibit high potency and efficacy for G protein-mediated effects relative to βarrestin2 recruitment, as the latter is associated with CB1R downregulation and reduced cell viability iu.edu. Further elucidation is required to fully characterize the specific downstream signaling pathways activated or modulated by GAT592 beyond canonical G protein coupling, including potential interactions with other effector systems or biased agonism profiles. Detailed kinetic studies of GAT592's binding to CB1R and its allosteric site(s) are crucial to understand the dynamics of its interaction and how it influences orthosteric ligand binding and receptor activation. The exact conformational changes induced in CB1R upon GAT592 binding, and how these propagate to affect receptor function, represent a complex area requiring advanced structural biology techniques.

Exploring the Potential of GAT592 as a Novel Chemical Probe for Biological Pathway Elucidation

GAT592's unique ago-PAM activity at CB1R positions it as a valuable chemical probe for dissecting complex biological pathways involving the endocannabinoid system. Its improved aqueous solubility compared to some predecessors enhances its suitability for in vitro and in vivo applications iu.edunih.govnih.govnih.govwikipedia.orgwikipedia.orgwikidata.org. Future research should focus on utilizing GAT592 to:

Identify novel CB1R-interacting proteins: Leveraging GAT592 in pull-down assays or proximity-ligation assays could reveal previously uncharacterized proteins that interact with CB1R in an allosterically modulated state, offering new insights into receptor scaffolding and signaling complexes.

Dissect biased signaling pathways: Given the importance of G protein-mediated signaling over βarrestin2 recruitment for favorable therapeutic profiles, GAT592 can be instrumental in studying the molecular determinants of biased agonism at CB1R. This could involve comparing its effects with orthosteric agonists or other allosteric modulators to identify specific residues or domains responsible for pathway selectivity.

Map endocannabinoid system (ECS) network interactions: As a modulator of a key ECS component, GAT592 can be used to probe the interplay between CB1R and other receptors or enzymes within the broader endocannabinoid network, potentially uncovering compensatory mechanisms or synergistic effects.

Strategies for Integrating Multi-Omics Data for a Holistic Understanding of GAT592's Biological Footprint

To gain a holistic understanding of GAT592's biological footprint, integrating multi-omics data is paramount. This involves combining information from genomics, transcriptomics, proteomics, and metabolomics studies.

Transcriptomics: RNA sequencing (RNA-Seq) experiments in relevant cell lines or tissues treated with GAT592 can identify global gene expression changes, revealing affected biological processes and pathways.

Proteomics: Quantitative proteomics approaches (e.g., mass spectrometry-based proteomics) can identify changes in protein expression, post-translational modifications, and protein-protein interactions induced by GAT592, providing a direct view of its cellular targets and effects.

Metabolomics: Analyzing metabolic profiles can uncover shifts in cellular metabolism, indicating how GAT592 influences energy homeostasis, lipid synthesis, or neurotransmitter metabolism.

Bioinformatics and Computational Biology: Advanced bioinformatics tools and computational modeling will be essential for integrating these diverse datasets. This includes network analysis to identify key regulatory nodes, machine learning to predict GAT592's effects in different biological contexts, and systems biology approaches to construct comprehensive models of its action. Such integration can help validate predicted targets, uncover off-target effects, and identify biomarkers of GAT592 activity.

Development of More Physiologically Relevant In Vitro and In Vivo Models for GAT592 Investigations

Current preclinical investigations of GAT592 have utilized murine glaucoma models, demonstrating therapeutic reduction of intraocular pressure iu.edunih.govnih.govnih.govwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgwikidata.orgguidetoimmunopharmacology.orgwikipedia.org. However, the development of more physiologically relevant models is crucial for translating findings to human conditions.

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures, future research should incorporate 3D organoid models (e.g., retinal organoids for glaucoma research, brain organoids for neurological applications) that better mimic tissue architecture and cellular interactions. Microfluidic "organ-on-a-chip" systems can also provide more controlled and physiologically relevant environments for studying GAT592's effects and pharmacokinetics.

Refined In Vivo Models: While murine models are valuable, exploring other animal models that more closely recapitulate human disease pathophysiology or possess a more similar CB1R expression profile could provide more predictive data. For instance, non-human primate models for glaucoma or neurological disorders might offer a more accurate assessment of GAT592's efficacy and potential side effects in a system more analogous to humans. Furthermore, investigating GAT592 in models of other diseases where CB1R modulation is implicated, such as pain or epilepsy, could broaden its therapeutic scope wikipedia.org.

Unexplored Academic and Research Applications for GAT592 and its Structural Class of Compounds

The 2-phenylindole (B188600) structural class, to which GAT592 belongs, and its unique ago-PAM activity open doors for unexplored academic and research applications beyond its current focus on glaucoma.

Neuroscience Research: Given CB1R's widespread expression in the central nervous system, GAT592 could be employed to study neurodevelopmental disorders, neuroinflammation, or neurodegenerative diseases where allosteric modulation of CB1R might offer therapeutic advantages over orthosteric ligands by avoiding adverse cannabimimetic effects wikipedia.orgwikipedia.orgnih.gov.

Metabolic Disorders: The endocannabinoid system plays a role in metabolic regulation. GAT592 could be investigated for its potential in modulating metabolic pathways relevant to obesity, diabetes, or non-alcoholic fatty liver disease, exploring its effects on appetite, energy expenditure, or insulin (B600854) sensitivity.

Immunomodulation: CB1R is also expressed in immune cells. GAT592 could serve as a probe to study its role in immune responses, inflammation, and autoimmune diseases, potentially leading to novel immunomodulatory strategies.

Pharmacology of Allosteric Modulation: GAT592, as a well-characterized ago-PAM, can be used as a model compound to further understand the general principles of allosteric modulation at G protein-coupled receptors (GPCRs). This includes studying ligand bias, cooperativity with orthosteric ligands, and the structural basis of allosteric binding sites.

These challenges and future directions highlight the vast potential of GAT592 as both a therapeutic agent and a valuable research tool, paving the way for deeper insights into CB1R pharmacology and the broader endocannabinoid system.

Compound Names and PubChem CIDs

Q & A

Q. What are the key structural modifications in GAT592 compared to its predecessor GAT211, and how were they optimized for CB1 receptor modulation?

  • Methodological Answer : The structural evolution from GAT211 to GAT592 involved systematic fluorine (F) and nitrogen (N) "walks" to enhance solubility, metabolic stability, and receptor binding. Researchers employed iterative molecular docking simulations and in vitro binding assays to identify optimal substitution patterns. For example, replacing a methyl group with a trifluoromethyl moiety improved metabolic stability by reducing cytochrome P450 interactions .

Q. Which experimental models are most appropriate for initial pharmacological evaluation of GAT592?

  • Methodological Answer : Begin with in vitro assays (e.g., cAMP accumulation or β-arrestin recruitment in CB1-transfected HEK293 cells) to assess allosteric modulation. Follow with acute pain models (e.g., carrageenan-induced hyperalgesia in rats) to evaluate in vivo efficacy. Include pharmacokinetic studies in rodents to measure plasma half-life and brain penetration, as shown in GAT592’s 6-hour and 12-hour efficacy windows .

Q. How should researchers characterize the purity and identity of GAT592 during synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For novel intermediates, include mass spectrometry (MS) and X-ray crystallography data. Cross-validate results with reference standards from peer-reviewed syntheses .

Q. What are the critical parameters for designing dose-response studies with GAT592?

  • Methodological Answer : Use a logarithmic dose range (e.g., 0.1–10 mg/kg) in in vivo studies. Include positive controls (e.g., CP55,940 for CB1 agonism) and vehicle controls. Monitor time-dependent effects, as GAT592’s efficacy peaks at 6 hours post-administration in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data for GAT592?

  • Methodological Answer : Conduct parallel assays under physiological conditions (e.g., varying pH or serum protein concentrations) to mimic in vivo environments. Use statistical methods like Bland-Altman analysis to quantify discrepancies. For example, GAT592’s in vitro EC₅₀ (15 nM) may not fully predict in vivo pain threshold improvements due to blood-brain barrier permeability limitations .

Q. What strategies optimize GAT592’s metabolic stability without compromising CB1 receptor activity?

  • Methodological Answer : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) or replace labile groups with bioisosteres (e.g., oxadiazole for ester groups). Validate using liver microsome assays and in silico ADMET predictions. GAT592’s N-methylpiperazine substitution reduced hepatic clearance by 40% compared to earlier analogs .

Q. How should researchers analyze conflicting data on GAT592’s selectivity across CB1 receptor subtypes?

  • Methodological Answer : Employ radioligand displacement assays with subtype-specific probes (e.g., [³H]SR141716A for CB1). Use Schild regression analysis to quantify allosteric vs. orthosteric effects. Cross-validate findings with knockout mouse models to isolate CB1-specific responses .

Q. What methodological frameworks are recommended for comparative studies between GAT592 and other positive allosteric modulators (PAMs)?

  • Methodological Answer : Design head-to-head trials with standardized endpoints (e.g., Emax for cAMP inhibition). Apply network meta-analysis to pool data from heterogeneous studies. For example, GAT592’s 2.3-fold higher Emax compared to RTI-371 underscores its superior cooperativity with endogenous ligands .

Q. How can researchers integrate GAT592’s preclinical findings into broader CB1 receptor theory?

  • Methodological Answer : Use systematic reviews to map GAT592’s effects onto existing allosteric modulation models (e.g., “ternary complex” mechanisms). Highlight divergences, such as its lack of probe dependence in β-arrestin assays, which challenges earlier hypotheses about CB1 PAM behavior .

Q. What validation steps are critical before proposing GAT592 for translational studies?

  • Methodological Answer : Replicate key findings across independent labs to confirm reproducibility. Perform toxicity screens (e.g., hERG channel inhibition, micronucleus tests) and assess tolerance development in chronic dosing models. GAT592’s 28-day safety profile in rats showed no significant hepatotoxicity at therapeutic doses .

Data Presentation and Reproducibility

Q. How should researchers structure the "Methods" section to ensure reproducibility of GAT592 studies?

  • Methodological Answer : Detail synthetic protocols (e.g., reaction temperatures, purification gradients), in vivo dosing regimens, and statistical software (e.g., GraphPad Prism v9.0). Provide raw data in supplementary files, including outlier justification. Follow CONSORT guidelines for animal studies .

Q. What criteria define robust statistical analysis for GAT592’s dose-dependent effects?

  • Methodological Answer : Use mixed-effects models to account for inter-animal variability. Apply false discovery rate (FDR) corrections for multiple comparisons. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Ethical and Reporting Standards

Q. How should conflicts in authorship contributions be addressed in GAT592-related publications?

  • Methodological Answer : Use CRediT taxonomy to specify roles (e.g., synthesis, data curation, writing). Disclose funding sources (e.g., NIH grants) and patent filings in the "Acknowledgments" section. For collaborative projects, align with ICMJE authorship criteria .

Q. What steps ensure compliance with open-data mandates when publishing GAT592 research?

  • Methodological Answer : Deposit raw NMR spectra, pharmacokinetic curves, and statistical code in repositories like Zenodo or Figshare. Include DOIs in the "Data Availability" section. For proprietary analogs, provide a data-sharing agreement template .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.